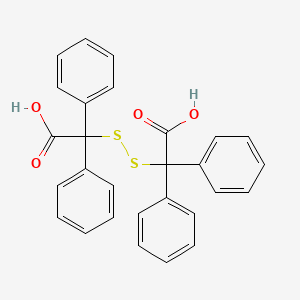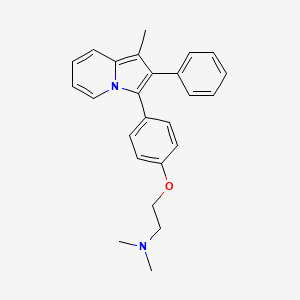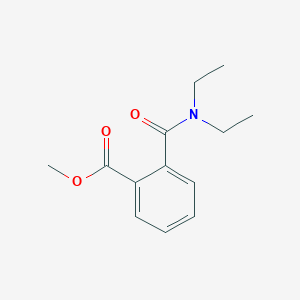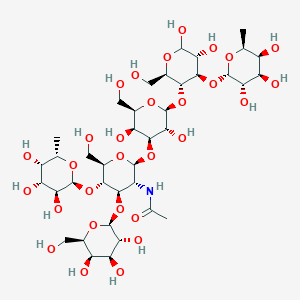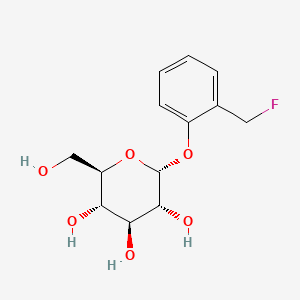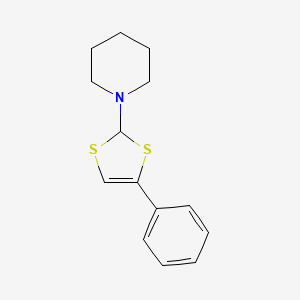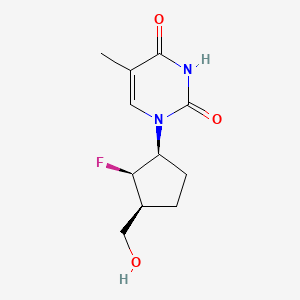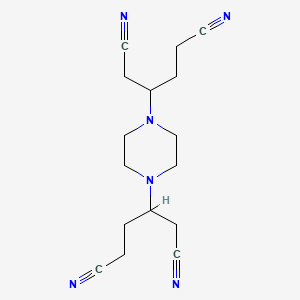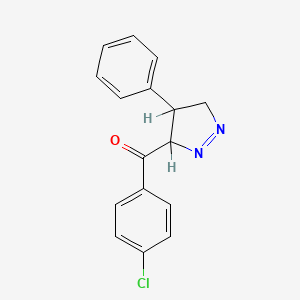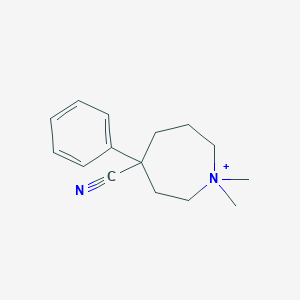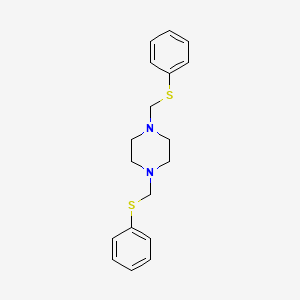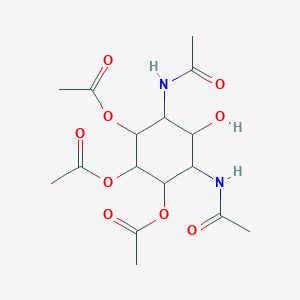
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetylamino and hydroxy groups attached to a cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate typically involves multiple steps, including the acetylation of amino groups and the hydroxylation of the cyclohexane ring. One common synthetic route involves the following steps:
Acetylation: The amino groups on the cyclohexane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Hydroxylation: The cyclohexane ring is hydroxylated using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the acetylation and hydroxylation steps.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylamino groups can be reduced to amino groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of cyclohexanone derivatives.
Reduction: Reduction of the acetylamino groups can yield cyclohexane derivatives with free amino groups.
Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate: can be compared with other cyclohexane derivatives such as:
Uniqueness
- This compound is unique due to its specific combination of acetylamino and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
34348-60-2 |
|---|---|
Fórmula molecular |
C16H24N2O9 |
Peso molecular |
388.37 g/mol |
Nombre IUPAC |
(2,4-diacetamido-5,6-diacetyloxy-3-hydroxycyclohexyl) acetate |
InChI |
InChI=1S/C16H24N2O9/c1-6(19)17-11-13(24)12(18-7(2)20)15(26-9(4)22)16(27-10(5)23)14(11)25-8(3)21/h11-16,24H,1-5H3,(H,17,19)(H,18,20) |
Clave InChI |
KQAGNQWUZPAEIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
